Optimal PEG2 Linker for GSPT1 PROTACs
In the Retro‑2‑derived CRBN PROTAC series, a PEG2 linker conferred a GSPT1 DC₅₀ of 430 nM, while the PEG4 linker yielded no detectable degradation up to 10 µM (DC₅₀ >10,000 nM), representing at least a 23‑fold difference and a near‑complete loss of activity [1]. The PEG1 analog was not reported in this series, but shorter PEG linkers are known to limit inter‑domain flexibility, often increasing DC₅₀ into the micromolar range [2]. Thalidomide‑propargyl‑O‑PEG2‑C2‑acid therefore offers a quantifiable advantage for SAR exploration where intermediate linker length is critical.
| Evidence Dimension | DC₅₀ for GSPT1 degradation |
|---|---|
| Target Compound Data | 430 nM (PEG2‑based PROTAC, Retro‑2 series) |
| Comparator Or Baseline | PEG4‑based PROTAC (same series): DC₅₀ >10,000 nM |
| Quantified Difference | >23‑fold loss of activity with PEG4 |
| Conditions | GSPT1 degradation in HeLa cells; Retro‑2‑CRBN PROTACs with variable PEG linker length [1] |
Why This Matters
This demonstrates that a PEG2 linker architecture is critical for potent GSPT1 degradation, and substituting a PEG4 or PEG1 analog risks complete loss of activity, directly impacting compound selection for GSPT1‑targeting PROTAC programs.
- [1] ScienceDirect. (2026). Synthesis and biological evaluation of Retro‑2‑based PROTACs reveal PEG‑linker length and warhead impact on GSPT1 degradation. View Source
- [2] ProteomeXchange Dataset PXD040391-3. (n.d.). PEG Linker Attachment at the 5‑Position of Thalidomide Identifies Potent AURKA Degrader with 2‑Unit PEG Linker. ProteomeCentral. View Source
